2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide
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Overview
Description
2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a chlorobenzyl group, and a cyanophenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with an amine group on the pyrimidine ring.
Thioether formation: The thiol group is introduced through a substitution reaction with a suitable thiol reagent.
Acetamide formation: The final step involves the reaction of the intermediate with a cyanophenyl acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-((2-bromobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide
- 2-((6-((2-fluorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide
- 2-((6-((2-methylbenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide
Uniqueness
The uniqueness of 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in various applications.
Properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-16-7-3-1-6-15(16)11-23-18-9-20(25-13-24-18)28-12-19(27)26-17-8-4-2-5-14(17)10-22/h1-9,13H,11-12H2,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRWXGULIBVIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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